molecular formula C8H5Br2N3O2 B3366687 Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1420670-22-9

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B3366687
CAS No.: 1420670-22-9
M. Wt: 334.95 g/mol
InChI Key: FIRWZPRXRGWXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 3 and 6 and a methyl ester group at position 8. These compounds are typically synthesized via halogenation or cross-coupling reactions using precursors like 6,8-dibromoimidazo[1,2-a]pyrazine, a key intermediate in medicinal chemistry . The methyl ester group at position 8 enhances solubility and serves as a handle for further functionalization .

Properties

IUPAC Name

methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N3O2/c1-15-8(14)6-7-11-2-5(10)13(7)3-4(9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWZPRXRGWXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849479
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420670-22-9
Record name Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The bromine atoms in the compound can enhance its binding affinity to the target sites, thereby increasing its potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference ID
Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate Br (C3, C6); COOCH₃ (C8) ~340.9 (calculated) Hypothesized kinase inhibition* N/A
6,8-Dibromoimidazo[1,2-a]pyrazine Br (C6, C8) 276.92 Precursor for cross-coupling reactions
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Br (C3); COOCH₃ (C8) 256.06 Antibacterial; anti-inflammatory
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Br (C6); COOCH₃ (C8) 256.06 Intermediate for kinase inhibitors
Ethyl 6-phenylpyrrolo[1,2-a]pyrazine-8-carboxylate C6-phenyl; COOCH₂CH₃ (C8) 318.34 Anticancer activity (HT-29 cell line)

*Note: The target compound’s activity is inferred from analogs like compound 349 (), a 6,8-dibromo-derived Aurora kinase inhibitor (IC₅₀ = 0.190 mM).

Physicochemical Properties

  • Solubility: The methyl ester group at position 8 improves solubility in polar solvents compared to non-esterified analogs . For example, methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate is soluble in methanol and DMSO, whereas 6,8-dibromoimidazo[1,2-a]pyrazine requires isopropanol for reactions .
  • Stability : Bromine substituents at positions 3 and 6 increase molecular weight and may enhance thermal stability, as seen in 6,8-dibromo derivatives (mp >200°C) .

Biological Activity

Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS No. 1420670-22-9) is a chemical compound with the molecular formula C8H5Br2N3O2C_8H_5Br_2N_3O_2 and a molecular weight of 334.95 g/mol. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are recognized for their diverse applications in medicinal chemistry and organic synthesis. Its unique structural features, including two bromine substituents and a methyl ester group, contribute to its significant biological activity.

Antimicrobial Properties

This compound has been investigated for its potential as an antituberculosis agent . Research indicates that it acts by inhibiting essential enzymes or proteins in pathogens such as Mycobacterium tuberculosis . The compound's ability to interact with various molecular targets is crucial for its therapeutic applications.

The biological activity of this compound is largely attributed to its mechanism of action, which involves the inhibition of critical pathways in pathogens. This inhibition is essential for its application as a therapeutic agent against diseases like tuberculosis. Ongoing research aims to elucidate these interactions further and optimize the compound's efficacy .

Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on specific enzymes relevant to disease mechanisms. For instance, it has been noted to interact with kinases involved in cell signaling pathways, contributing to its potential use in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogs. A comparative analysis reveals that compounds with similar imidazo[1,2-a]pyrazine structures exhibit varying degrees of biological activity based on their substitution patterns. The presence of bromine atoms and the carboxylate ester group enhances the compound's reactivity and biological potential .

Case Study 1: Antituberculosis Activity

A study assessing the antituberculosis activity of this compound demonstrated that it effectively inhibits the growth of Mycobacterium tuberculosis at low micromolar concentrations. The compound was tested against various strains, showing a promising profile for further development as an antitubercular agent.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound selectively inhibited certain kinases with IC50 values in the nanomolar range, suggesting its potential as a targeted cancer therapy .

Comparative Analysis

A comparative analysis of this compound with related compounds highlights its unique properties:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compoundC₈H₅Br₂N₃O₂<5Antituberculosis
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acidC₇H₆BrN₃O₂10Moderate kinase inhibition
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochlorideC₉H₈BrN₃O₂>20Low activity

This table illustrates the superior biological activity of this compound compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via bromination of precursor imidazo[1,2-a]pyrazines using reagents like NN-bromosuccinimide (NBS) in glacial acetic acid under controlled temperature (0–5°C). For example, bromination of 3-bromoimidazo[1,2-a]pyrazine with excess bromine yields dibromo derivatives, though yields may vary (16% in one protocol) . Purification via recrystallization (chloroform/petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How is the regioselectivity of bromination at positions 3 and 6 confirmed structurally?

  • Methodology : NMR spectroscopy is pivotal. For 3,6-dibromo derivatives, H2 appears as a singlet at δ 7.73, while H3 and H4 resonate as singlets at δ 7.95–7.95. The absence of coupling constants (JH,HJ_{H,H}) at position 8 excludes substitution there, confirming regioselectivity . X-ray crystallography or NOESY experiments can further validate spatial arrangements.

Q. What preliminary biological activities are associated with this compound?

  • Methodology : While direct data on this compound is limited, analogs like Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate show antibacterial activity by inhibiting DNA replication via template strand binding. Assays using bacterial strains (e.g., E. coli) in sodium carbonate buffer can screen for similar mechanisms .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic telesubstitution) impact derivatization of this compound?

  • Methodology : The electron-withdrawing 7-aza group activates position 8 for nucleophilic attack, competing with substitution at position 5. Mechanistic studies using deuterated solvents or kinetic monitoring (e.g., in situ NMR) reveal dominant pathways. For example, methoxy substitution at position 8 (vs. 6) is confirmed by J=5.0HzJ = 5.0 \, \text{Hz} coupling constants in dehalogenated products .

Q. What contradictions exist in spectral data interpretation for dibromoimidazo[1,2-a]pyrazines, and how are they resolved?

  • Contradictions : Overlapping NMR signals (e.g., δ 7.95–8.96 for H3/H4) may obscure substitution patterns.
  • Resolution : Use of lanthanide shift reagents (e.g., Eu(fod)3_3) clarifies splitting patterns. For example, addition of Eu(fod)3_3 to 3,6-dibromoimidazo[1,2-a]pyrazine resolves H4 and H5 signals into distinct doublets (J=2.0HzJ = 2.0 \, \text{Hz}) . High-resolution mass spectrometry (HRMS) further confirms molecular formulas.

Q. How does the bromine substitution pattern influence binding affinity to biological targets compared to chloro or methyl analogs?

  • Methodology : Comparative molecular docking studies using enzymes (e.g., kinases) show that bromine’s larger van der Waals radius enhances hydrophobic interactions vs. chloro analogs. For instance, Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate exhibits lower IC50_{50} values (e.g., 2.1 µM vs. 5.3 µM for bromo analogs) in kinase inhibition assays .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodology : Optimize stoichiometry (e.g., 1:1.2 molar ratio for bromine) and solvent polarity (glacial acetic acid vs. DMF). Continuous flow reactors improve heat transfer and reduce side reactions (e.g., tribromination), boosting yields from 16% to ~30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.